N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that features a benzimidazole moiety and a thienopyrimidine structure. The benzimidazole ring is known for its significant pharmacological properties, while the thienopyrimidine ring adds to the compound’s versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Formation of Thienopyrimidine Moiety: The thienopyrimidine ring can be synthesized through cyclization reactions involving appropriate thieno compounds and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and thienopyrimidine moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thienopyrimidine ring can interact with various cellular pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.
Thienopyrimidine Derivatives: Compounds such as thienopyrimidine-based kinase inhibitors used in cancer therapy.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is unique due to its dual pharmacophore structure, combining the properties of both benzimidazole and thienopyrimidine rings. This duality enhances its potential for diverse biological activities and applications in various fields of research.
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to a thieno[2,3-d]pyrimidine structure. This unique combination may contribute to its biological properties. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have indicated that compounds containing benzimidazole and thienopyrimidine derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. For example, a study highlighted that certain benzimidazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effective concentrations were found to be in the low micromolar range.
Case Studies
-
Antitumor Efficacy
- A study published in 2021 evaluated the antitumor effects of newly synthesized benzimidazole derivatives. The results indicated that compounds with structural similarities to this compound showed higher efficacy in 2D cell culture assays compared to 3D models, suggesting a need for further exploration in vivo .
- Antimicrobial Properties
Summary of Biological Activities
Properties
Molecular Formula |
C17H15N5O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-10-19-16-11(17(22)24)6-8-25-16)18-7-5-14-20-12-3-1-2-4-13(12)21-14/h1-4,6,8,10H,5,7,9H2,(H,18,23)(H,20,21) |
InChI Key |
UHASCUPSBAPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.